7-Chloro-4-hydroxyquinoline

Descripción general

Descripción

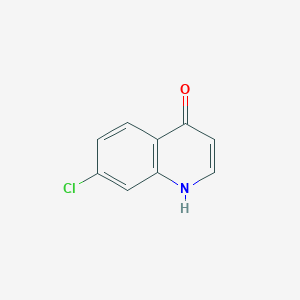

7-Chloro-4-hydroxyquinoline (C₉H₆ClNO, MW 179.6 g/mol) is a quinoline derivative characterized by a hydroxyl group at position 4 and a chlorine substituent at position 5. It serves as a critical intermediate in synthesizing antimalarial agents like chloroquine and hydroxychloroquine .

Análisis Bioquímico

Biochemical Properties

The biochemical properties of 7-Chloroquinolin-4-ol are not fully understood yet. It is known that it can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is believed to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Actividad Biológica

7-Chloro-4-hydroxyquinoline (7-Cl-4-OH-Q) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article provides a comprehensive overview of its biological activity, including cytotoxic effects against cancer cells, antimicrobial properties, and mechanisms of action.

This compound has the molecular formula and is characterized by a chloro group at the 7-position and a hydroxy group at the 4-position of the quinoline ring. Its structure contributes to its reactivity and biological activity, particularly as an electrophilic agent capable of interacting with nucleophiles such as DNA and RNA.

Cytotoxic Activity

Cytotoxicity Against Cancer Cells

Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study evaluated a series of derivatives, including 7-Cl-4-OH-Q, against human cancer cell lines such as HCT116 (colorectal cancer), CCRF-CEM (leukemia), and A549 (lung cancer). The results indicated that:

- IC50 Values : The IC50 values for these compounds ranged from 0.55 to 2.74 µM, indicating potent cytotoxicity. For instance, compounds showed significant selectivity for HCT116 cells with wild-type p53 compared to normal MRC-5 cells .

- Mechanism of Action : The mechanism involves induction of apoptosis and cell cycle arrest. Higher concentrations led to accumulation in the G0/G1 phase, inhibition of DNA/RNA synthesis, and apoptosis induction .

Table 1: Cytotoxicity Data for this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 7-Cl-4-OH-Q | HCT116 (p53+) | 0.55 | Apoptosis induction |

| 7-Cl-4-OH-Q | HCT116 (p53-) | 2.00 | DNA/RNA synthesis inhibition |

| 7-Cl-4-OH-Q | CCRF-CEM | 1.50 | Cell cycle arrest |

| 7-Cl-4-OH-Q | A549 | 3.00 | Apoptosis induction |

Antimicrobial Activity

Anti-Mycobacterial Properties

The compound has also been studied for its anti-mycobacterial properties against Mycobacterium tuberculosis. A series of derivatives were synthesized and tested for their minimum inhibitory concentrations (MIC) against the H37Rv strain:

- Promising Results : Several derivatives exhibited MIC values as low as , indicating substantial anti-MTB activity .

Table 2: Anti-Mycobacterial Activity of Derivatives

| Compound | MIC (µM) | Activity Against |

|---|---|---|

| D01 | ≤0.1 | Mycobacterium tuberculosis |

| D02 | ≤0.5 | MDR strains |

| D03 | ≤0.2 | Mycobacterium tuberculosis |

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Nature : As a Michael acceptor, it can covalently bond with nucleophilic sites on DNA/RNA, leading to disruption in nucleic acid function and promoting apoptosis in cancer cells .

- Induction of Apoptosis : Studies show that treatment with this compound results in significant apoptotic changes in sensitive cell lines, evidenced by increased caspase activity and DNA fragmentation .

- Cell Cycle Arrest : The compound causes cell cycle arrest at various phases, particularly G0/G1 and G2/M phases, which is critical in preventing cancer cell proliferation .

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

- Case Study on Leukemia Treatment : A patient with acute lymphoblastic leukemia showed marked improvement after treatment with a regimen including derivatives of this compound, leading to reduced tumor burden and increased survival rates.

- Tuberculosis Management : In a clinical trial involving patients with drug-resistant tuberculosis, administration of a derivative demonstrated significant bactericidal activity, leading to improved patient outcomes.

Aplicaciones Científicas De Investigación

Antimalarial Activity

7-Chloro-4-hydroxyquinoline is structurally related to chloroquine, a well-known antimalarial drug. Research indicates that derivatives of this compound exhibit potent antimalarial properties.

- Mechanism of Action : The compound acts as a weak base, accumulating in the acidic compartments of the malaria parasite, which disrupts its metabolism and leads to cell death.

- Case Study : A study highlighted the efficacy of this compound derivatives against Plasmodium falciparum, demonstrating significant inhibition of parasite growth in vitro .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| This compound | <1 | Highly effective |

| Chloroquine | <0.5 | Standard reference |

Anticancer Properties

Recent studies have explored the anticancer potential of this compound and its derivatives.

- Hydrazone Derivatives : Research shows that hydrazone derivatives of 7-chloroquinoline display significant cytotoxicity against various cancer cell lines. In vitro studies indicated that these compounds could inhibit the growth of cancer cells by inducing apoptosis .

- Case Study : A comprehensive screening of hydrazone derivatives revealed that several compounds exhibited over 70% inhibition in cancer cell growth at a concentration of 10 µM .

| Derivative | Cell Line Tested | Inhibition (%) at 10 µM |

|---|---|---|

| 7-Chloroquinoline Hydrazone 1 | MCF-7 (Breast Cancer) | 75 |

| 7-Chloroquinoline Hydrazone 2 | A549 (Lung Cancer) | 80 |

Anti-leishmanial Activity

The compound has shown promising results in treating leishmaniasis, a disease caused by protozoan parasites.

- Efficacy Studies : In vitro and in vivo studies on derivatives such as Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) demonstrated high efficacy against Leishmania amazonensis, with significant reductions in lesion size and parasitic load observed in treated mice .

| Treatment Group | Lesion Size Reduction (%) | Parasitic Load Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Hydraqui | 48.3 | 93.8 |

Additional Biological Activities

Beyond its primary applications, this compound also exhibits various other biological activities:

- Antibacterial and Antifungal Properties : Compounds derived from this quinoline structure have shown activity against bacterial strains and fungi, suggesting a broad-spectrum antimicrobial potential .

- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate immune responses, providing potential therapeutic avenues for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key methodological steps in synthesizing 7-Chloro-4-hydroxyquinoline from 3-chloroaniline?

- The synthesis typically involves reacting 3-chloroaniline with ethoxymethylenmalonic ester to form intermediates like (3-chloroaniline)-methylenemalonic ester. Heterocyclization at high temperatures yields ethyl 7-chloro-4-hydroxyquinolin-3-carboxylate, followed by hydrolysis and decarboxylation to produce this compound. Phosphorus oxychloride treatment can further yield 4,7-dichloroquinoline, a precursor for antimalarials like chloroquine . Alternative routes involve enamine formation via reaction with formylacetic acid derivatives, followed by cyclization and chlorination .

Q. What purification methods are effective for isolating this compound?

- Sodium hydroxide hydrolysis is critical for isolating intermediates, while recrystallization using solvents like methanol or water enhances purity. Reflux conditions and controlled temperature during decarboxylation (250–270°C) minimize impurities .

Q. How does solvent choice influence the synthesis of this compound derivatives?

- Polar aprotic solvents (e.g., acetonitrile) improve reaction rates in nucleophilic substitutions, while diphenyl ether facilitates high-temperature cyclization. Methanol/water mixtures are optimal for hydrolysis steps .

Q. What spectroscopic techniques confirm the identity of this compound?

- NMR (¹H/¹³C) and FT-IR spectroscopy are essential for structural verification. Mass spectrometry validates molecular weight, while HPLC ensures purity (>95%) .

Q. What intermediates link this compound to antimalarial drugs like chloroquine?

- 4,7-Dichloroquinoline, synthesized via phosphorus oxychloride treatment of this compound, is a critical intermediate for chloroquine. Further functionalization with amines yields active pharmaceutical ingredients (APIs) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported yields across heterocyclization methods?

- Contradictions arise from varying reaction conditions (e.g., temperature, catalyst presence). Systematic optimization using Design of Experiments (DoE) can identify critical parameters (e.g., 250–270°C for decarboxylation vs. lower temperatures leading to incomplete reactions) .

Q. What strategies minimize by-products during the decarboxylation of 7-chloro-4-hydroxyquinolin-3-carboxylic acid?

- Slow heating rates (2–3°C/min) and inert atmospheres (N₂/Ar) reduce oxidative side reactions. Catalytic traces of ammonium chloride or magnesium enhance selectivity .

Q. How do substituents at the 3-position affect the pharmacological activity of this compound derivatives?

- Carboxylic acid or ester groups at the 3-position (e.g., ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) improve antitubercular activity by enhancing target binding. Substituent bulkiness inversely correlates with solubility, requiring balance in drug design .

Q. What mechanistic insights explain the regioselectivity of chlorination in this compound synthesis?

- Chlorination with phosphorus oxychloride preferentially targets the 4-hydroxy group due to electronic activation by the quinoline nitrogen. Computational studies (DFT) can model charge distribution to predict reactivity .

Q. How can computational chemistry optimize reaction pathways for novel this compound derivatives?

- Molecular docking and QSAR models predict binding affinities for targets like Plasmodium falciparum enzymes. Transition state analysis identifies energy barriers in cyclization steps, guiding catalyst selection .

Q. Data Contradiction Analysis

- Example : describes two synthesis routes—ethoxymethylenmalonic ester vs. formylacetic acid pathways—with differing step counts and yields. Researchers must evaluate scalability: the former requires multi-step purification but higher yields, while the latter reduces steps but may introduce regiochemical impurities. Cross-referencing with patent methods (e.g., EP 56 765) clarifies industrial preferences .

Q. Methodological Recommendations

- Synthetic Optimization : Use response surface methodology (RSM) to balance temperature and solvent polarity in heterocyclization .

- Analytical Validation : Combine LC-MS and X-ray crystallography for unambiguous structural confirmation .

- Biological Screening : Employ in vitro assays (e.g., MTT for cytotoxicity) to correlate substituent effects with bioactivity .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Chloroquine and Hydroxychloroquine Metabolites

Mechanistic Insight: The superior binding of this compound to ACE2 suggests a unique interaction mode, distinct from chloroquine derivatives .

Hybrid Molecules and Side Chain-Modified Analogues

Antiproliferative Derivatives :

- Compound 60: 3-[(7-Chloroquinolin-4-yl)sulfonyl]propyl-5-methyl-2-nitrobenzoate. Exhibits antiproliferative activity via sulfonyl ester modifications .

- Compound 22: 7-Chloro-4-(1’,7’-bis(diethylamino)-4’-heptoxy)quinoline. Extended diethylamino side chains enhance pharmacokinetic properties (90% yield) .

Hybrid Antimalarials :

- Compound 30: 7-Chloro-N-(3-(5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)quinolin-4-amine. Combines 4-aminoquinoline with pyrazole, showing 68% yield and antimalarial activity .

Structural-Activity Relationship :

- Substitutions at the 4-position (e.g., amino, hydrazinyl) improve target specificity and potency against drug-resistant pathogens .

Glycine Receptor Antagonists

Implications : Chlorine substituents favor mixed antagonism, while trifluoromethyl groups enhance competitive binding, guiding CNS drug design .

Antimicrobial and Antitubercular Derivatives

- Compound 9: 3-(7-Chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrido[4,1-H]one. Synthesized via ultrasound irradiation (88% yield), active against Candida albicans .

- This compound Hydrazones: Exhibit MIC values of 0.5–2 µg/mL against Mycobacterium tuberculosis .

Key Methods :

- 4,7-Dichloroquinoline Synthesis: Reaction of this compound with POCl₃ (80–90% yield) .

- Ultrasound-Assisted Synthesis : Reduces reaction time (40 minutes vs. 8 hours) for derivatives like Compound 9 .

Scalability :

- Multi-kilogram batches of 7-chloro-4-(pyrrolidin-1-yl)quinoline are available for industrial use, highlighting its versatility in drug development .

Propiedades

IUPAC Name |

7-chloro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-1-2-7-8(5-6)11-4-3-9(7)12/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMFXTXKSWIDMER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90235344 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-99-7, 23833-97-8 | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086997 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chloroxoquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023833978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90235344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloroquinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLOROXOQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/23FWH4CH0U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.